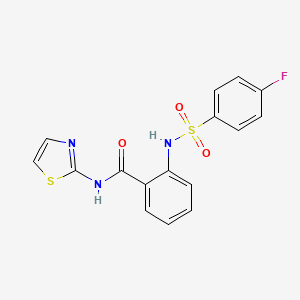

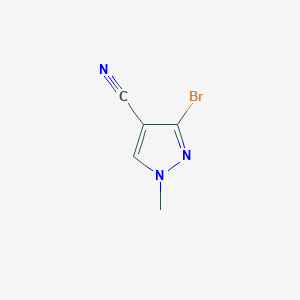

![molecular formula C23H21ClN4O3S3 B2418236 Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 671200-03-6](/img/structure/B2418236.png)

Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A new synthetic protocol has been reported that allows the preparation of these tricyclic compounds via the oxidation of a mercaptophenyl moiety to its corresponding disulfide . Subsequent C-H bond functionalization is thought to enable an intramolecular ring closure, thus forming the desired benzo thiazolo triazole .

Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of rings, including a thiazole ring and a triazole ring . The presence of these rings, along with various other functional groups, contributes to the compound’s unique chemical properties.

Chemical Reactions Analysis

The synthesis of this compound involves a series of chemical reactions, including the oxidation of a mercaptophenyl moiety to its corresponding disulfide . This is followed by C-H bond functionalization, which is thought to enable an intramolecular ring closure, thus forming the desired benzo thiazolo triazole .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 507.1 g/mol . It has a high XLogP3-AA value of 6.9, indicating that it is highly lipophilic . It has one hydrogen bond donor and eight hydrogen bond acceptors .

Applications De Recherche Scientifique

Anticancer Potential

Research on compounds structurally related to Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has shown promise in anticancer applications. For instance, derivatives synthesized from ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have displayed potent anticancer activity against colon HCT-116 human cancer cell line, demonstrating the compound's potential as a precursor for creating effective anticancer agents (Abdel-Motaal, Asmaa L. Alanzy, M. Asem, 2020).

Synthesis of Heterocycles

The compound serves as a building block for the synthesis of novel heterocycles, which are crucial in the development of pharmaceuticals. Studies have focused on creating pyrimidine and thiazole moieties by condensation with various reagents, highlighting the compound's versatility in synthesizing heterocyclic compounds with potential pharmacological activities (Abdel-Motaal, Asmaa L. Alanzy, M. Asem, 2020).

Antimicrobial Activity

Ethyl derivatives related to the compound of interest have been synthesized and evaluated for their antimicrobial activity. For example, ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates showed promising antimicrobial properties, indicating the potential for the development of new antimicrobial agents based on the structural framework of Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Spoorthy, P. Kumar, T. S. Rani, L. Ravindranath, 2021).

Anti-Inflammatory and Analgesic Properties

Research has also been conducted on the anti-inflammatory and analgesic properties of related compounds. For instance, 5-substituted benzo[b]thiophene derivatives, which are structurally similar to the compound , were found to possess potent anti-inflammatory activity, suggesting the potential of Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives in treating inflammation-related disorders (Radwan, Shehab, El-Shenawy, 2009).

Orientations Futures

The synthesis and study of this compound and its derivatives present interesting opportunities for future research. The compound’s unique structure and the wide range of biological activities associated with thiazole ring-containing compounds suggest potential applications in various areas of medicinal chemistry .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to exhibit a wide range of biological activities . They have been used as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that thiazole derivatives interact with their targets in a variety of ways, often leading to changes in cellular processes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives are known to impact a variety of biochemical pathways due to their broad range of biological activities . For example, thiazole derivatives have been found to have antioxidant, analgesic, and anti-inflammatory activities, suggesting they may impact oxidative stress pathways, pain signaling pathways, and inflammatory response pathways, respectively .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability due to its solubility in both polar and nonpolar solvents.

Result of Action

Given the wide range of biological activities exhibited by thiazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .

Propriétés

IUPAC Name |

ethyl 2-[[2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN4O3S3/c1-2-31-21(30)19-15-5-3-4-6-17(15)34-20(19)25-18(29)12-33-23-27-26-22-28(23)16(11-32-22)13-7-9-14(24)10-8-13/h7-11H,2-6,12H2,1H3,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLZBJVTIARKCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN4O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B2418153.png)

![N-(2,5-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2418154.png)

![7-(2,4-dichlorobenzyl)-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2418155.png)

![1-(4-fluorophenyl)-N-(4-iodophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2418157.png)

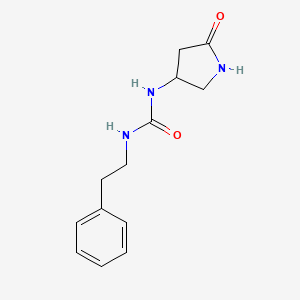

![Methyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2418160.png)

![Ethyl 4-oxo-5-pivalamido-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2418166.png)

![3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide](/img/structure/B2418167.png)

![7-(4-fluorophenyl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2418176.png)